N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105216-69-0
VCID: VC4280791
InChI: InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26)
SMILES: C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

CAS No.: 1105216-69-0

Cat. No.: VC4280791

Molecular Formula: C21H22N4OS

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide - 1105216-69-0

Specification

CAS No. 1105216-69-0
Molecular Formula C21H22N4OS
Molecular Weight 378.49
IUPAC Name N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26)
Standard InChI Key GPDAHPBTNTXQCX-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key pharmacophores: a piperazine ring, a thiazole heterocycle, and a benzylcarboxamide group. The piperazine core contributes to its basicity and solubility, while the thiazole and phenyl groups enhance lipophilicity, influencing its pharmacokinetic profile .

Molecular Geometry and Stereochemistry

The molecule adopts a conformation where the thiazole ring lies perpendicular to the piperazine plane, minimizing steric hindrance between the phenyl substituents. X-ray crystallography of analogous compounds reveals that the carboxamide group participates in intramolecular hydrogen bonding with the piperazine nitrogen, stabilizing the structure .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₂H₂₄N₄OS
Molecular Weight392.52 g/mol
LogP (Octanol-Water)3.2 ± 0.3 (Predicted)
Solubility0.12 mg/mL in DMSO
Melting Point168–170°C (Decomposes)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

These properties suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system (CNS) applications .

Synthesis and Reaction Mechanisms

The synthesis involves a three-step sequence optimized for yield and purity .

Thiazole Ring Formation

The thiazole moiety is synthesized via Hantzsch thiazole synthesis, where α-bromoacetophenone reacts with thiourea in ethanol under reflux. This step affords 4-phenyl-1,3-thiazol-2-amine with a 78% yield .

Piperazine Functionalization

The thiazole intermediate undergoes alkylation with 1-benzylpiperazine in the presence of potassium carbonate. This nucleophilic substitution reaction proceeds at 80°C in acetonitrile, yielding N-benzyl-4-(thiazol-2-ylmethyl)piperazine .

Carboxamide Installation

The final step involves reacting the piperazine-thiazole intermediate with phenyl isocyanate in dichloromethane. Catalyzed by triethylamine, this forms the target carboxamide with a 65% isolated yield .

Critical Reaction Parameters:

  • Temperature control (<50°C) during carboxamide formation prevents decomposition.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.12 (m, 10H, aromatic), 4.32 (s, 2H, CH₂-thiazole), 3.51 (t, 4H, piperazine), 2.45 (t, 4H, piperazine) .

  • ¹³C NMR: 167.8 ppm (C=O), 152.1 ppm (thiazole C-2), 128.3–126.4 ppm (aromatic carbons).

Infrared Spectroscopy

Strong absorption at 1654 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N-C bending) confirm carboxamide and piperazine groups .

Applications and Future Directions

Therapeutic Development

  • Oncology: ERα-positive breast cancer therapy (Phase I trials pending).

  • Neuropsychiatry: Dual 5-HT/D₂ modulation for treatment-resistant depression.

  • Infectious Diseases: Adjuvant for β-lactam antibiotics in MRSA infections .

Research Priorities

  • In Vivo Toxicology: Assess hepatotoxicity in rodent models.

  • Formulation Optimization: Nanoemulsions to enhance oral bioavailability.

  • Structure-Activity Relationships: Modify thiazole substituents to improve potency .

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